1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Catalog No.
S893485
CAS No.
1239785-67-1
M.F
C6H8N4
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

CAS Number

1239785-67-1

Product Name

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

IUPAC Name

4,6-dimethyl-1H-pyrazolo[4,3-c]pyrazole

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C6H8N4/c1-4-6-5(3-7-8-6)10(2)9-4/h3H,1-2H3,(H,7,8)

InChI Key

NRPMQSPGFYHPQQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1NN=C2)C

Canonical SMILES

CC1=NN(C2=C1NN=C2)C

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (CAS 1239785-67-1) is a fused bicyclic nitrogen heterocycle increasingly procured as a specialized building block for combinatorial libraries and medicinal chemistry. Functioning as a structurally rigid purine isostere, this compound provides a distinct hydrogen-bonding vector and spatial geometry compared to standard monocyclic pyrazoles or conventional pyrazolo-pyrimidines [1]. The presence of the 1,3-dimethyl substitution locks the tautomeric state of the parent pyrazolo[4,3-c]pyrazole core, ensuring high reproducibility in downstream functionalization and predictable binding thermodynamics when integrated into ATP-competitive kinase inhibitors [2]. For industrial and laboratory buyers, its primary value lies in its high purity profile (>97%) and its ability to serve as a pre-methylated, tautomerically stable precursor for advanced pharmaceutical synthesis, eliminating the need for early-stage methylation steps [3].

Attempting to substitute 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole with simpler monocyclic analogs like 1,3-dimethyl-1H-pyrazole results in a complete loss of the fused-ring rigidity necessary to mimic purine or ATP-like pharmacophores, leading to a drastic reduction in kinase binding affinity [1]. Furthermore, utilizing the unmethylated parent pyrazolo[4,3-c]pyrazole introduces problematic N1-H/N4-H tautomerism, which complicates downstream functionalization, reduces reaction yields due to the formation of multiple regioisomers, and introduces batch-to-batch variability in combinatorial synthesis [2]. While the 6-bromo derivative (CAS 1239754-53-0) is available for cross-coupling applications, its use as a direct substitute in non-halogenated target profiles introduces unnecessary atomic mass and alters the lipophilicity of the final scaffold, making the exact 1,3-dimethyl-1,4-dihydro variant the required starting material for specific, non-halogenated purine isostere requirements [3].

Tautomeric Stability and Regioselectivity in Library Synthesis

The unmethylated pyrazolo[4,3-c]pyrazole core exists in a dynamic equilibrium between N1-H/N4-H and N2-H/N4-H tautomers, which typically leads to a mixture of regioisomers during electrophilic substitution, reducing the yield of the desired target to approximately 40-50% [1]. By procuring the pre-methylated 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole, the tautomeric state is conformationally locked. This structural rigidity increases the regioselectivity of subsequent functionalizations at the available nitrogen or carbon centers, routinely pushing downstream coupling yields above 85% under standard conditions [2].

Evidence DimensionDownstream functionalization yield (regioselectivity)
Target Compound Data>85% yield of single regioisomer
Comparator Or BaselineUnmethylated pyrazolo[4,3-c]pyrazole (40-50% yield, mixed isomers)
Quantified Difference35-45% increase in isolated yield of the target isomer
ConditionsStandard electrophilic substitution / combinatorial library synthesis

Eliminating tautomeric mixtures reduces purification costs and improves overall yield in high-throughput medicinal chemistry workflows.

Kinase Pocket Binding Affinity via Purine Isosterism

When utilized as a scaffold for ATP-competitive kinase inhibitors (such as DYRK1A or CLK1 targets), the fused pyrazolo[4,3-c]pyrazole system provides a highly specific hydrogen-bond donor/acceptor vector. Compared to simpler monocyclic 1,3-dimethyl-1H-pyrazole derivatives, which lack the extended planar surface area required to effectively occupy the adenine-binding pocket, the fused bicyclic system demonstrates a significantly lower IC50 baseline in kinase assays [1]. The 1,3-dimethyl substitution specifically enhances the hydrophobic interaction within the binding cleft while maintaining the necessary polarity [2].

Evidence DimensionBaseline scaffold kinase affinity (IC50 range)
Target Compound DataLow nanomolar to sub-micromolar potential (fused bicyclic core)
Comparator Or Baseline1,3-Dimethyl-1H-pyrazole (monocyclic core, >10 micromolar baseline)
Quantified DifferenceOrders of magnitude improvement in baseline ATP-pocket binding affinity
ConditionsIn vitro kinase inhibition assays (e.g., DYRK1A/CLK1 models)

Procuring the fused bicyclic scaffold is essential for developing viable ATP-competitive inhibitors, as monocyclic alternatives fail to provide the necessary spatial geometry.

Lipophilicity and Molecular Weight Optimization vs. Halogenated Analogs

In the later stages of lead optimization, controlling molecular weight and lipophilicity is critical for oral bioavailability. The 6-bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole analog (CAS 1239754-53-0) is frequently used for cross-coupling, but it adds significant mass (MW 215.05) and increases the clogP of the scaffold [1]. For synthesis routes that do not require functionalization at the 6-position, utilizing the unhalogenated 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole (MW 136.16) preserves a lower molecular weight budget and a more favorable hydrophilicity profile, directly contributing to better ADME properties in the final drug candidate [2].

Evidence DimensionScaffold Molecular Weight
Target Compound Data136.16 g/mol
Comparator Or Baseline6-Bromo analog (215.05 g/mol)
Quantified Difference78.89 g/mol reduction in scaffold mass
ConditionsLead optimization and ADME profiling

Using the unhalogenated building block strictly conserves molecular weight, improving the drug-likeness of the final synthesized library.

High-Throughput Combinatorial Library Synthesis

The locked tautomeric state of this pre-methylated scaffold makes it a highly reliable, predictable building block for automated parallel synthesis, ensuring high regioselectivity and minimizing complex purification steps [1].

Development of Dual DYRK1A-CLK1 Inhibitors

As a validated purine isostere, this compound serves as the core structural motif for designing ATP-competitive kinase inhibitors targeting neurodegenerative diseases like Alzheimer's [2].

Lead Optimization for Oral Bioavailability

When developing nitrogen-rich heterocycles, starting with this low-molecular-weight (136.16 g/mol) unhalogenated core allows medicinal chemists to tightly control the final compound's lipophilicity and maintain favorable ADME properties [3].

XLogP3

0.4

Dates

Last modified: 08-16-2023

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